

In-Depth Technical Guide to N-6-Methyl-2deoxyadenosine-d3

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Compound of Interest

Compound Name: N-6-Methyl-2-deoxyadenosine-d3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and biological relevance of **N-6-Methyl-2-deoxyadenosine-d3**. This deuterated nucleoside analogue is a critical tool for the accurate quantification of N-6-methyl-2'-deoxyadenosine (6mA), an important epigenetic mark in DNA.

Core Chemical Properties

N-6-Methyl-2-deoxyadenosine-d3 serves as an ideal internal standard for mass spectrometry-based quantification. Its key chemical and physical properties, alongside its non-deuterated counterpart, are detailed below.

Physical and Chemical Data



Property	N-6-Methyl-2- deoxyadenosine-d3	N-6-Methyl-2- deoxyadenosine
Appearance	White to off-white solid	White powder
Chemical Formula	C11H12D3N5O3	C11H15N5O3
Molecular Weight	268.3 g/mol	265.27 g/mol
CAS Number	1354782-02-7[1]	2002-35-9
Purity	≥98%	≥98%
Solubility	DMSO: 100 mg/mL (372.73 mM) (with ultrasonic and warming)[2]	Acetic Acid: 49.00-51.00 mg/mL; Soluble in water
Storage Conditions	-80°C for 6 months, -20°C for 1 month (sealed from moisture) [2]	-20°C

Isotopic Information

Property	N-6-Methyl-2-deoxyadenosine-d3	
Isotopic Purity	Typically ≥99% atom % D	
Deuterium Incorporation	Three deuterium atoms on the N-6-methyl group	

Experimental Protocols

N-6-Methyl-2-deoxyadenosine-d3 is primarily utilized as an internal standard in isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise quantification of 6mA in genomic DNA.

Detailed Methodology for 6mA Quantification by LC-MS/MS

This protocol outlines the key steps for the analysis of 6mA in genomic DNA using **N-6-Methyl-2-deoxyadenosine-d3** as an internal standard.



- 1. Genomic DNA Extraction and Purification:
- Extract genomic DNA from cells or tissues using a suitable commercial kit or standard phenol-chloroform extraction methods.
- Treat the extracted DNA with RNase A to remove any RNA contamination, which can interfere with the analysis.
- Ensure high purity of the DNA, as contaminants can affect enzymatic digestion and LC-MS/MS performance.
- 2. DNA Digestion to Nucleosides:
- Spike the purified genomic DNA sample with a known amount of N-6-Methyl-2deoxyadenosine-d3 internal standard.
- Enzymatically digest the DNA to individual nucleosides. This is typically a two-step process:
 - Step 1 (Nuclease Digestion): Use a nuclease, such as Nuclease P1, to digest the DNA into deoxynucleoside 5'-monophosphates.
 - Step 2 (Dephosphorylation): Use an alkaline phosphatase, such as Calf Intestinal Alkaline Phosphatase (CIAP), to dephosphorylate the deoxynucleoside 5'-monophosphates into their corresponding deoxyribonucleosides.
- A commercially available nucleoside digestion mix can also be used for a more streamlined process.
- 3. Sample Preparation for LC-MS/MS:
- After digestion, precipitate the enzymes and other proteins by adding a solvent like acetonitrile or methanol.
- Centrifuge the sample to pellet the precipitated material.
- Carefully transfer the supernatant containing the nucleosides to a new tube and dry it down using a vacuum concentrator.



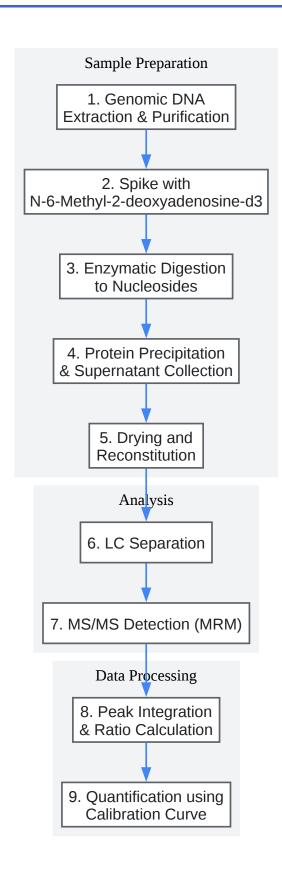
- Reconstitute the dried sample in a mobile phase-compatible solvent (e.g., 0.1% formic acid in water) for injection into the LC-MS/MS system.
- 4. LC-MS/MS Analysis:
- Chromatographic Separation: Separate the nucleosides using a reverse-phase C18 column with a gradient elution.
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.
 - A typical gradient might start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic compounds.
- Mass Spectrometry Detection:
 - Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
 - Monitor the specific precursor-to-product ion transitions for both the analyte (N-6-Methyl-2-deoxyadenosine) and the internal standard (N-6-Methyl-2-deoxyadenosine-d3) using Multiple Reaction Monitoring (MRM).
 - N-6-Methyl-2-deoxyadenosine: Monitor the transition of the protonated molecule [M+H]⁺ to its characteristic product ion (the protonated adenine base).
 - N-6-Methyl-2-deoxyadenosine-d3: Monitor the corresponding transition, which will be shifted by +3 Da due to the deuterium labeling.
- 5. Data Analysis and Quantification:
- Integrate the peak areas for both the analyte and the internal standard.
- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Generate a calibration curve using known concentrations of the non-deuterated standard and a fixed concentration of the internal standard.



• Determine the concentration of 6mA in the original sample by comparing the peak area ratio to the calibration curve.

Visualizations Experimental Workflow for 6mA Quantification



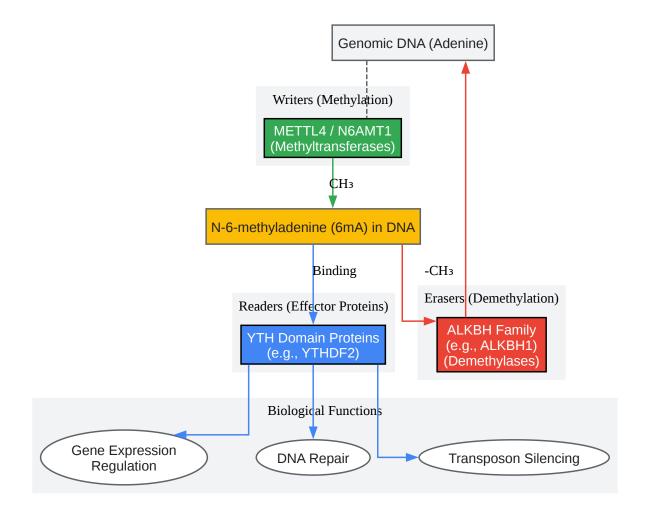


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Caption: Workflow for 6mA quantification using a deuterated internal standard.



N-6-methyladenine (6mA) Signaling Pathway



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Caption: Regulation and function of the 6mA DNA modification.

Biological Context



N-6-methyladenine (6mA) is an epigenetic modification found in the DNA of various organisms, from bacteria to mammals.[3] In prokaryotes, it plays a crucial role in the restriction-modification system, protecting the host DNA from foreign DNA.[3] In eukaryotes, the function of 6mA is an active area of research, with evidence suggesting its involvement in:

- Gene Expression Regulation: The presence of 6mA in promoter and gene body regions can influence transcription.
- Transposable Element Silencing: 6mA may help to suppress the activity of transposable elements, contributing to genome stability.[3]
- Stress Response: Changes in 6mA levels have been observed in response to environmental stressors.[3]

The dynamic regulation of 6mA is controlled by three main classes of proteins:

- "Writers" (Methyltransferases): Enzymes that catalyze the addition of a methyl group to adenine. In mammals, METTL4 and N6AMT1 have been identified as potential 6mA methyltransferases.
- "Erasers" (Demethylases): Enzymes that remove the methyl group from 6mA. Members of the ALKBH family, such as ALKBH1, have been shown to have 6mA demethylase activity.
- "Readers" (Effector Proteins): Proteins that specifically recognize and bind to 6mA, mediating its downstream biological effects. YTH domain-containing proteins are known readers of N-6-methyladenosine in RNA and are being investigated for their role in recognizing 6mA in DNA.

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